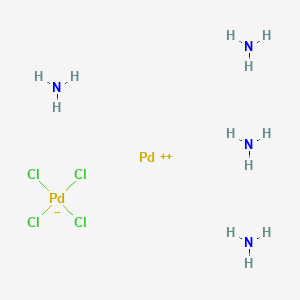

Tetraamminpalladium(II)-tetrachloropalladat(II)

Übersicht

Beschreibung

azane;palladium(2+);tetrachloropalladium(2-) is a coordination complex of palladium. This compound is characterized by the presence of palladium in the +2 oxidation state, coordinated with four ammonia molecules and four chloride ions. It is commonly used in various chemical reactions and industrial processes due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, carbon-carbon coupling, and oxidation reactions.

Biology: The compound is studied for its potential use in biological systems, including as an antimicrobial agent.

Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and in the purification of hydrogen gas.

Wirkmechanismus

Target of Action

Tetraamminepalladium(II) tetrachloropalladate(II) is a complex compound that primarily targets various biochemical reactions as a catalyst . It is particularly effective in facilitating a range of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .

Mode of Action

The compound interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reactions, enabling them to proceed more rapidly . This is achieved without the compound itself being consumed in the reaction, allowing it to continue catalyzing multiple reactions .

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways, particularly those involving coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals and polymers . By facilitating these reactions, the compound indirectly influences the downstream effects of these pathways, such as the production of new compounds .

Pharmacokinetics

Like other palladium compounds, it is expected to have low bioavailability due to its poor absorption and rapid excretion .

Result of Action

The primary result of the compound’s action is the facilitation of various chemical reactions, leading to the efficient production of complex organic compounds . This includes the synthesis of pharmaceuticals and polymers, contributing to advancements in medicine and materials science .

Action Environment

The efficacy and stability of Tetraamminepalladium(II) tetrachloropalladate(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by temperature, pH, and the presence of other substances . Proper storage and handling are essential to maintain its stability and effectiveness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) typically involves the reaction of palladium(II) chloride with ammonia in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{PdCl}_2 + 4 \text{NH}_3 \rightarrow [\text{Pd(NH}_3\text{)}_4]\text{Cl}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This includes the use of advanced purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of palladium.

Reduction: It can be reduced to palladium metal or lower oxidation states.

Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium metal.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1)

- Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)

Uniqueness

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) is unique due to its specific coordination environment and the presence of chloride ligands. This gives it distinct reactivity and stability compared to other palladium complexes with different ligands.

Biologische Aktivität

Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound "azane; palladium(2+); tetrachloropalladium(2-)" represents a class of palladium(II) complexes that exhibit notable cytotoxic effects against various human tumor cell lines. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of palladium(II) complexes typically involves the reaction of palladium precursors with suitable ligands. For instance, azane ligands can coordinate with palladium ions to form stable complexes. These complexes are characterized using techniques such as:

- Elemental Analysis : Determines the composition and stoichiometry.

- Spectroscopic Techniques : Includes IR, NMR, and UV-Vis spectroscopy to elucidate molecular structure.

- X-ray Crystallography : Provides insight into the three-dimensional arrangement of atoms within the complex.

Antitumor Activity

Palladium(II) complexes, including those containing azane ligands, have been extensively studied for their antitumor properties. The following table summarizes key findings on the cytotoxic effects of various palladium(II) complexes:

| Complex | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| [Pd(TSC1)2] | DU145 (Prostate Cancer) | 0.01 | Induces apoptosis via caspase activation |

| [Pd(PyTT)Cl2] | HL-60 (Leukemia) | 20.7 | Increases ROS production and DNA oxidative damage |

| [Pd(Thiazine)2] | HeLa (Cervical Cancer) | 46.39 | Triggers mitochondrial apoptosis |

| [Pd(Azane)Cl2] | U-937 (Lymphoma) | 62.74 | Induces cell cycle arrest and apoptosis |

IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

- Apoptosis Induction : Many palladium complexes trigger programmed cell death through the activation of caspases, particularly caspase-3 and caspase-9. For example, PdPyTT has shown a significant increase in apoptotic cells compared to controls .

- Reactive Oxygen Species (ROS) Production : The generation of ROS is a common mechanism through which these complexes exert cytotoxic effects. Elevated ROS levels lead to oxidative stress, damaging cellular components such as DNA .

- Cell Cycle Arrest : Certain palladium complexes induce cell cycle arrest at specific phases, preventing cancer cells from proliferating. For instance, Pd(PyTT) was noted for causing a moderate S phase arrest in HL-60 cells .

Study 1: Antitumor Efficacy of Palladium(II) Complexes

In a study focused on the antitumor efficacy of various palladium(II) complexes, researchers synthesized several derivatives and tested their cytotoxicity against human tumor cell lines including HeLa, HL-60, and U-937. The results indicated that complexes with phenyl substitutions exhibited lower IC50 values compared to their methyl-substituted counterparts, suggesting that structural modifications significantly influence biological activity .

Study 2: Mechanistic Insights into Apoptosis

Another investigation explored the mechanistic pathways involved in the apoptosis induced by PdPyTT in HL-60 cells. The study demonstrated that treatment with PdPyTT resulted in increased activation of caspases and elevated levels of intracellular ROS, confirming its potential as an effective anti-leukemic agent .

Eigenschaften

IUPAC Name |

azane;palladium(2+);tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZHJAFUUQUXRW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H12N4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-44-5 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraamminepalladium(2+) tetrachloropalladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.